![molecular formula C10H7ClO4 B14705528 Propanedioic acid, [(2-chlorophenyl)methylene]- CAS No. 20851-50-7](/img/structure/B14705528.png)
Propanedioic acid, [(2-chlorophenyl)methylene]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanedioic acid, [(2-chlorophenyl)methylene]- is an organic compound with a unique structure that includes a propanedioic acid backbone and a 2-chlorophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of propanedioic acid, [(2-chlorophenyl)methylene]- typically involves the reaction of malonic acid with 2-chlorobenzaldehyde under basic conditions. The reaction proceeds through a Knoevenagel condensation, where the aldehyde reacts with the active methylene group of malonic acid to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
Propanedioic acid, [(2-chlorophenyl)methylene]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The 2-chlorophenyl group can undergo substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Propanedioic acid, [(2-chlorophenyl)methylene]- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mecanismo De Acción
The mechanism by which propanedioic acid, [(2-chlorophenyl)methylene]- exerts its effects involves interactions with molecular targets such as enzymes and proteins. The compound can inhibit specific enzymes, affecting metabolic pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Malonic acid: A simpler analog without the 2-chlorophenyl group.
Benzylidene malonic acid: Similar structure but with different substituents on the phenyl ring.
Uniqueness
Propanedioic acid, [(2-chlorophenyl)methylene]- is unique due to the presence of the 2-chlorophenyl group, which imparts distinct chemical and physical properties. This makes it suitable for specific applications where other similar compounds may not be as effective .
Propiedades
Número CAS |
20851-50-7 |
|---|---|
Fórmula molecular |
C10H7ClO4 |
Peso molecular |
226.61 g/mol |
Nombre IUPAC |
2-[(2-chlorophenyl)methylidene]propanedioic acid |
InChI |
InChI=1S/C10H7ClO4/c11-8-4-2-1-3-6(8)5-7(9(12)13)10(14)15/h1-5H,(H,12,13)(H,14,15) |
Clave InChI |
AWICIAINVVRWQR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C=C(C(=O)O)C(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-(Aminomethyl)-1H-pyrrol-3-yl]acetic acid](/img/structure/B14705454.png)

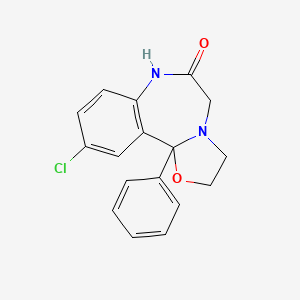
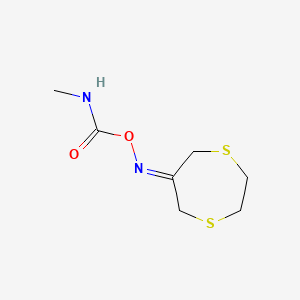
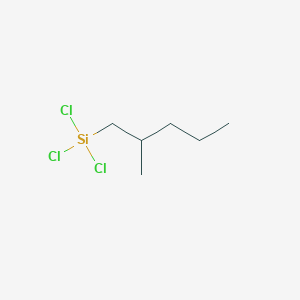
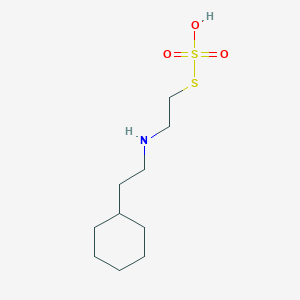
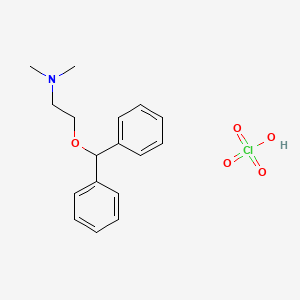
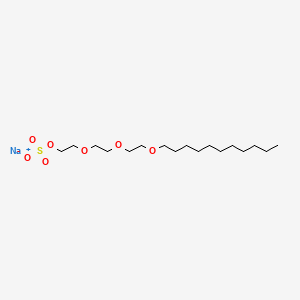



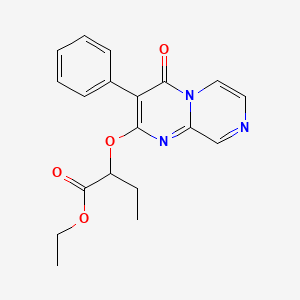
![(2S,5R,6R)-6-(Alanylamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14705543.png)
